2-Fluoro-2-phenylethane-1-sulfonyl chloride

Description

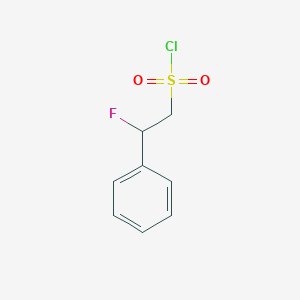

2-Fluoro-2-phenylethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO2S It is a sulfonyl chloride derivative that features a fluorine atom and a phenyl group attached to an ethane backbone

Properties

IUPAC Name |

2-fluoro-2-phenylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXJNCVIZJSXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785263-64-0 | |

| Record name | 2-fluoro-2-phenylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-phenylethane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-2-phenylethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H5CH2CH(F)OH+SOCl2→C6H5CH2CH(F)SO2Cl+HCl+SO2

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols or thiols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Biological Research

2-Fluoro-2-phenylethane-1-sulfonyl chloride is employed in the modification of biomolecules to study protein-ligand interactions. Its ability to form covalent bonds with nucleophiles makes it useful for labeling studies and understanding biochemical pathways.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceuticals. Its electrophilic nature facilitates the introduction of sulfonyl groups into various organic molecules, which can lead to the development of biologically active compounds with potential antibacterial and anti-inflammatory properties .

Synthetic Organic Chemistry

In synthetic organic chemistry, this sulfonyl chloride is utilized in nucleophilic substitution reactions, allowing chemists to create complex molecules efficiently. The presence of fluorine enhances its electrophilicity compared to non-fluorinated analogs, making it a preferred reagent for generating sulfonamide derivatives and other functionalized compounds .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various applications:

- Modification of Biomolecules : Research demonstrated its effectiveness in modifying proteins for studying their interactions with ligands, providing insights into biochemical pathways.

- Pharmaceutical Development : Investigations into its role as an intermediate in synthesizing new drugs have shown promising results, particularly in developing compounds with anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-1-propanesulfonyl chloride: Similar structure but with a propyl group instead of a phenyl group.

2-Fluoro-2-phenylethanesulfonic acid: The sulfonic acid derivative of the compound.

2-Fluoro-2-phenylethanol: The alcohol precursor used in the synthesis of the sulfonyl chloride.

Uniqueness

2-Fluoro-2-phenylethane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct reactivity and properties compared to other sulfonyl chlorides. The combination of these functional groups makes it a valuable reagent in synthetic chemistry and research applications.

Biological Activity

2-Fluoro-2-phenylethane-1-sulfonyl chloride, also known as 2-phenylethanesulfonyl chloride, is a sulfonyl chloride compound characterized by a fluorine atom attached to an ethane backbone. Its molecular formula is CHClF OS, and it has a molecular weight of 204.68 g/mol. This compound is primarily used in pharmaceutical synthesis and has garnered attention for its potential biological activities.

The compound exhibits notable physical properties, including:

- Boiling Point : 295.8 °C

- Density : Approximately 1.323 g/cm³

The reactivity of this compound is largely attributed to the sulfonyl chloride functional group, which can undergo various nucleophilic substitution reactions. This property is significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

While specific biological activity data for this compound is limited, sulfonyl chlorides are generally recognized for their utility in medicinal chemistry. They can serve as intermediates in synthesizing biologically active compounds, including those with antibacterial and anti-inflammatory properties.

The mechanism of action for compounds like this compound typically involves:

- Nucleophilic Attack : The electrophilic nature of the sulfonyl chloride allows it to react with various nucleophiles.

- Enzyme Inhibition : Sulfonyl chlorides have been studied for their potential to inhibit specific enzymes due to structural similarities with natural substrates.

Case Studies and Research Findings

Research has demonstrated the application of sulfonyl chlorides in creating diverse functional molecules through various synthetic pathways. For example, studies involving sulfonyl fluoride derivatives have shown their effectiveness as inhibitors of fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels in the body. These studies highlight the potential of related compounds to exhibit significant biological activity by modulating enzyme function .

Table: Comparison of Sulfonyl Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | CHClF OS | Contains fluorine; reactive sulfonyl chloride group |

| Hexadecyl sulfonylfluoride | CHClF OS | Potent FAAH inhibitor |

| Phenylmethane sulfonyl fluoride | CHClF OS | Generic esterase inhibitor |

Synthetic Applications

The compound is utilized as a chiral building block in synthesizing complex organic molecules and acts as a ligand in asymmetric catalysis. Its ability to enhance electrophilicity due to the presence of fluorine makes it an attractive candidate for various synthetic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-2-phenylethane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Sulfonation-Fluorination Sequential Approach : Begin with the sulfonation of 2-phenylethanol using chlorosulfonic acid under anhydrous conditions, followed by fluorination with a fluorinating agent (e.g., DAST or Selectfluor). Monitor intermediates via <sup>19</sup>F NMR to confirm fluorination efficiency .

- Flow Chemistry Optimization : Implement continuous-flow systems to enhance reaction control and reduce decomposition risks. For example, adapt methods from diphenyldiazomethane synthesis, where flow chemistry improved reproducibility and safety in exothermic reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS/MS Analysis : Use reversed-phase liquid chromatography coupled with tandem mass spectrometry to detect trace impurities (e.g., hydrolyzed sulfonic acids). Reference PFAS analysis protocols for fluorinated compounds, ensuring column compatibility with polar fluorinated groups .

- Multinuclear NMR : Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to resolve structural ambiguities. For example, <sup>19</sup>F NMR can distinguish between fluorinated byproducts and the target compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hydrolysis Mitigation : Store under inert atmospheres (argon/nitrogen) and use moisture-free solvents. Refer to safety guidelines for analogous sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), which emphasize fume hood use and PPE for skin/eye protection .

- Waste Disposal : Neutralize residual compound with cold sodium bicarbonate before disposal to prevent sulfonic acid formation, following protocols for reactive fluorosulfonates .

Advanced Research Questions

Q. How does the fluorinated substituent in this compound influence its reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Electrophilicity Studies : Compare reaction kinetics with nucleophiles (e.g., amines, alcohols) using fluorinated vs. non-fluorinated sulfonyl chlorides. Fluorine’s electron-withdrawing effect increases sulfonyl chloride electrophilicity, accelerating reactions like amidation .

- Computational Modeling : Employ DFT calculations to map electron density differences at the sulfonyl group. Reference studies on perfluorinated benzenesulfonyl chlorides, where fluorine substitution enhanced leaving-group stability .

Q. What strategies can resolve contradictions in stability data for fluorosulfonates under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Degradation Experiments : Perform accelerated stability testing at pH 2–12 and temperatures from 4°C to 60°C. Use LC-MS to identify degradation products (e.g., sulfonic acids or defluorinated species) and correlate with environmental PFAS degradation pathways .

- Statistical Modeling : Apply Design of Experiments (DoE) to isolate critical factors (e.g., pH, light exposure). Adapt methodologies from PFAS environmental persistence studies to quantify half-life variability .

Q. How can researchers design experiments to probe the compound’s potential as a fluorinated building block in drug discovery or material science?

- Methodological Answer :

- Click Chemistry Applications : Test its utility in sulfonamide-linked conjugates via reactions with azides or alkynes. Optimize solvent systems (e.g., DMF/water mixtures) to balance reactivity and solubility, referencing fluorinated reagent compatibility in bioconjugation .

- Polymer Synthesis : Co-polymerize with monomers like DMDAAC (dimethyldiallylammonium chloride) to create fluorinated polyelectrolytes. Monitor thermal stability (TGA) and solubility, aligning with protocols for fluorosurfactant synthesis .

Data Contradiction Analysis

Q. Discrepancies in reported hydrolytic stability: How to validate conflicting claims about moisture sensitivity?

- Methodological Answer :

- Comparative Kinetic Analysis : Replicate hydrolysis experiments under standardized conditions (e.g., 25°C, 50% humidity). Use <sup>19</sup>F NMR to track real-time degradation, contrasting results with literature on structurally similar compounds like 6:2 Cl-PFESA .

- Environmental Interference Checks : Test stability in presence of common lab contaminants (e.g., trace metals, organic bases). Cross-reference with PFAS studies where metal ions catalyzed degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.